

An In-depth Technical Guide to the Biological Target of KT172

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KT172

Cat. No.: B608394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of Diacylglycerol Lipase β (DAGL β)

KT172 is a potent and selective small molecule inhibitor of diacylglycerol lipase β (DAGL β), a key enzyme in the endocannabinoid signaling pathway.^{[1][2][3]} Its primary biological function is to block the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a variety of physiological processes. This targeted inhibition makes **KT172** a valuable research tool for elucidating the role of DAGL β in health and disease, and a potential starting point for the development of therapeutics targeting the endocannabinoid system.

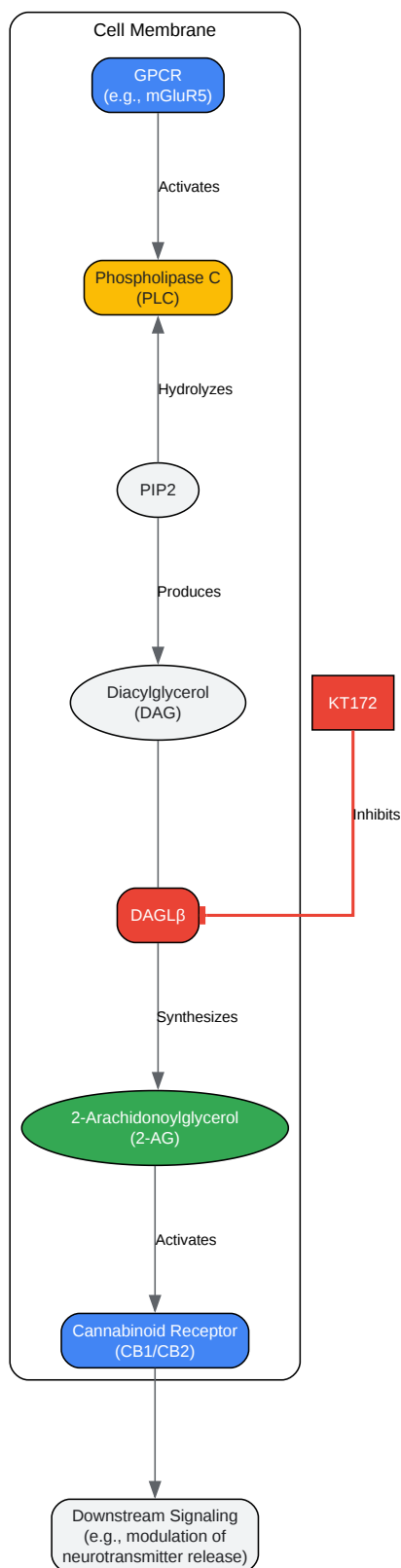
Quantitative Inhibitory Profile of KT172

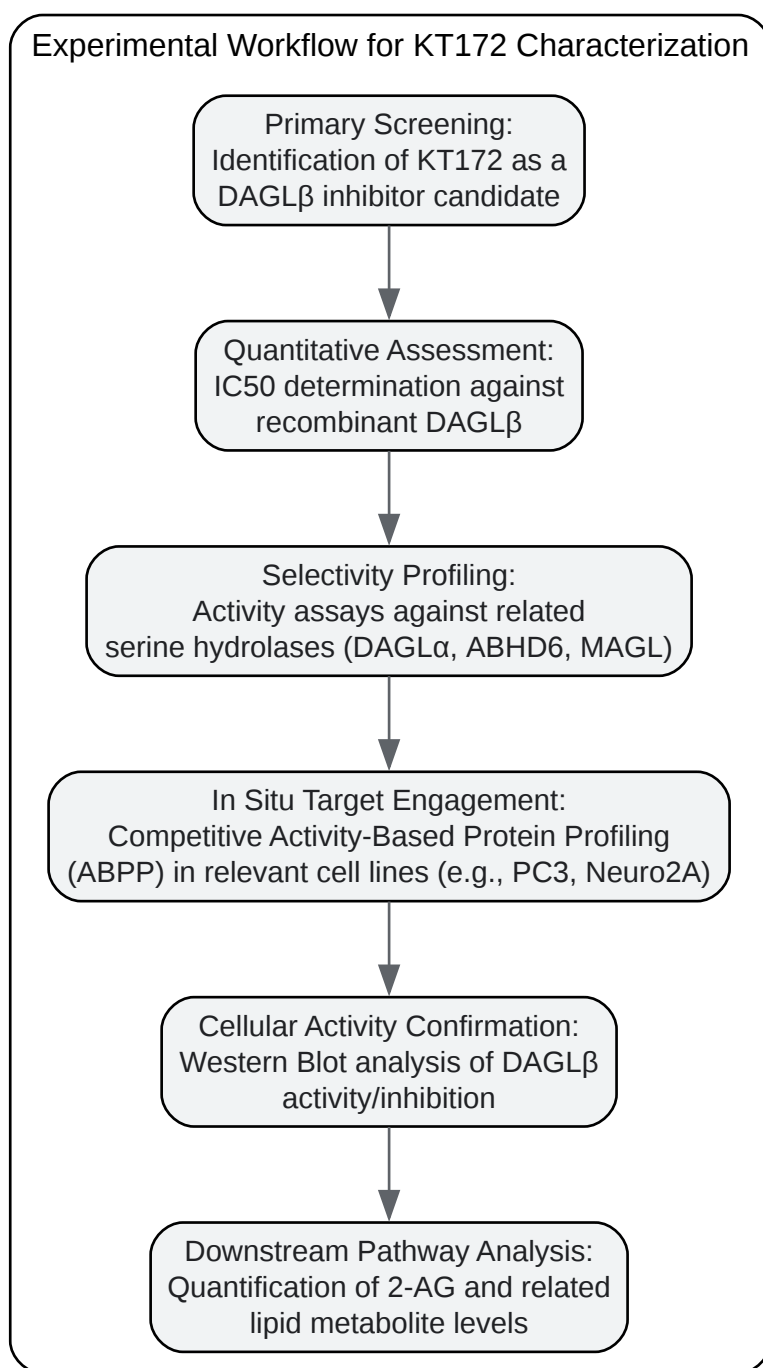
The inhibitory activity of **KT172** has been characterized against its primary target, DAGL β , as well as other related serine hydrolases to determine its selectivity. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target Enzyme	IC50 Value (nM)	Cell System/Assay Condition	Reference
Primary Target			
Diacylglycerol Lipase β (DAGL β)	11	Neuro2A cells	[1]
Diacylglycerol Lipase β (DAGL β)	60	HEK293T cell membranes expressing recombinant DAGL β	[2][3]
Off-Targets			
Diacylglycerol Lipase α (DAGL α)	140	HEK293T cell membranes expressing recombinant DAGL α	[2]
α/β -hydrolase domain containing 6 (ABHD6)	5	Mouse serine hydrolase panel	[2][3]
Monoacylglycerol Lipase (MAGL)	5,000	Mouse serine hydrolase panel	[2]

Signaling Pathway Perturbation

KT172 exerts its effect by intervening in the endocannabinoid signaling pathway. DAGL β is responsible for the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[4][5] By inhibiting DAGL β , **KT172** effectively reduces the levels of 2-AG, thereby downregulating the activation of cannabinoid receptors CB1 and CB2 by this endogenous ligand. This leads to a subsequent reduction in downstream signaling cascades.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Target of KT172]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608394#what-is-the-biological-target-of-kt172]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com